molecular formula C10H13ClN2O B13256436 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine

6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine

Cat. No.: B13256436
M. Wt: 212.67 g/mol
InChI Key: WGAQWVSNJXTUNO-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridin-3-amine and 2-methyloxirane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 6-chloropyridin-3-amine is reacted with 2-methyloxirane in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.

    Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the target molecule. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    6-chloropyridin-3-amine: A precursor in the synthesis of 6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine.

    2-methyloxirane: Another precursor used in the synthesis.

    N-(2-methyloxolan-3-yl)pyridin-3-amine: A similar compound without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both the chloro and methyloxolan groups, which confer specific chemical properties and reactivity. This combination allows for diverse chemical modifications and applications, making it a valuable compound in research and industrial settings.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

6-chloro-N-(2-methyloxolan-3-yl)pyridin-3-amine

InChI

InChI=1S/C10H13ClN2O/c1-7-9(4-5-14-7)13-8-2-3-10(11)12-6-8/h2-3,6-7,9,13H,4-5H2,1H3

InChI Key

WGAQWVSNJXTUNO-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CN=C(C=C2)Cl

Origin of Product

United States

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